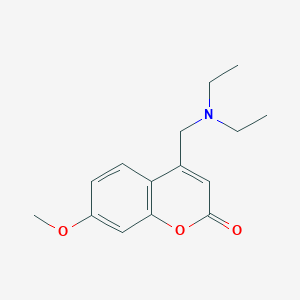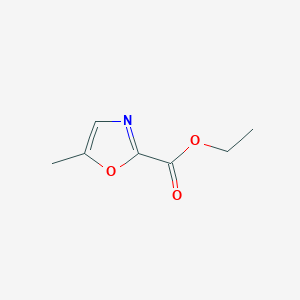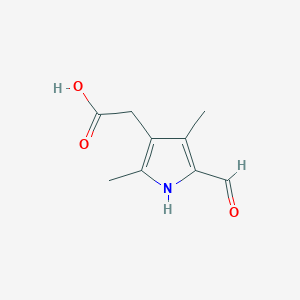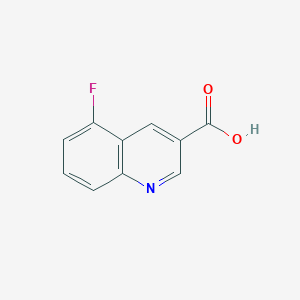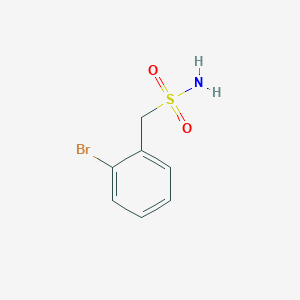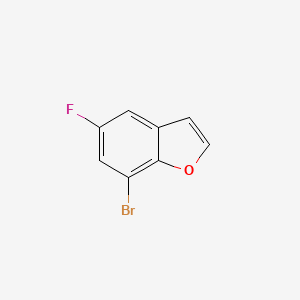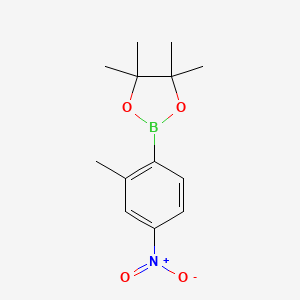
4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane
Descripción general
Descripción
The compound 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing organic compounds characterized by a boron atom within a five-membered ring that also includes two oxygen atoms. These compounds are of interest due to their utility in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds .
Synthesis Analysis
The synthesis of dioxaborolane derivatives can be achieved through various methods. For instance, the preparation of a related compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, was described using a continuous-flow and distillation process from trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium, addressing issues such as borolane equilibration and protonolysis . Another synthesis route involved the rhodium-catalyzed hydroboration of allyl phenyl sulfone to produce 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane . These methods highlight the versatility and adaptability of synthetic approaches for dioxaborolane derivatives.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . Similarly, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed a tetracoordinated boron atom, indicating the molecule as an inner trioxoammoniumborate . These studies provide insight into the three-dimensional arrangement and potential reactivity of the boron center in these compounds.
Chemical Reactions Analysis
Dioxaborolane derivatives are reactive intermediates in various chemical reactions. The reactivity is often centered around the boron atom, which can form bonds with other elements, facilitating transformations such as cross-coupling reactions. Although the specific reactions of 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane are not detailed in the provided papers, the general behavior of similar compounds suggests their potential in organic synthesis and as intermediates in the formation of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. For instance, the crystal structure analysis provides information on the solid-state conformation, which can affect the compound's solubility, melting point, and stability. The lack of significant intermolecular interactions in some of these compounds suggests that they may have good solubility in organic solvents, which is beneficial for their use in synthetic chemistry . The electronic properties of the boron atom, such as its Lewis acidity, also play a crucial role in the chemical reactivity of these compounds.
Aplicaciones Científicas De Investigación
Synthesis and Material Development
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives have been synthesized for various applications. For instance, they have been used in the synthesis of boron-containing stilbene derivatives, which are potential intermediates for new materials in LCD technology and are being explored for their therapeutic potential in neurodegenerative diseases (Das et al., 2015). Additionally, these compounds have been synthesized for use in inhibiting serine proteases including thrombin (Spencer et al., 2002).
Biochemical Applications
In the biochemical field, novel dioxaborolane derivatives have shown promise as lipogenic inhibitors, potentially useful in developing lipid-lowering drugs. Some derivatives, like BF102, have demonstrated inhibitory effects on cholesterol biosynthesis in hepatocytes without significant toxicity in mice, suggesting their potential as lead compounds for new lipid-lowering drugs (Das et al., 2011).
Applications in Sensing and Detection
A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative, 4-PYB, has been designed for the detection of H2O2 in living cells. Its fluorescent properties make it a valuable tool for biological and chemical sensing (Nie et al., 2020).
Chemical Structure and Analysis
Studies on the molecular structure of various 4,4,5,5-tetramethyl-1,3,2-dioxaborolane compounds have been conducted using techniques like X-ray diffraction and DFT (Density Functional Theory). These analyses help in understanding the physicochemical properties and potential applications of these compounds (Huang et al., 2021).
Catalysis and Polymerization
These compounds are also used in the synthesis of biologically active derivatives and in the development of new syntheses, like the retinoid agonist disila-bexarotene (Büttner et al., 2007). They play a role in catalysis andpolymerization processes, facilitating the development of new materials and drugs.
Fluorescence and Nanoparticle Synthesis
These derivatives have been utilized in the creation of fluorescent probes and nanoparticles. For example, a study demonstrated the use of a derivative for enhanced brightness emission in nanoparticles, indicating its potential in material science and bioimaging applications (Fischer et al., 2013).
Sensing Hydrogen Peroxide Vapor
A particular focus has been on the development of fluorescent probes for detecting hydrogen peroxide vapor. This application is crucial for monitoring peroxide-based explosives and other chemical processes. For instance, derivatives have been designed for highly sensitive detection of H2O2 vapor, demonstrating their usefulness in security and environmental monitoring (Fu et al., 2016).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-9-8-10(15(16)17)6-7-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWKXTVJLVEIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647538 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane | |
CAS RN |
883715-40-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)
